6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one
Description
6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one is a substituted furocoumarin derivative characterized by a fused furan-chromenone core. Key structural features include:
- 1-Hydroxy-1-methylethyl group: A tertiary alcohol substituent at position 2, contributing to hydrogen bonding and polarity .
- 2,3-Dihydrofuran ring: Partially saturated furan moiety, distinguishing it from fully aromatic furocoumarins like psoralen derivatives .
This compound is structurally related to bioactive coumarins, which are known for phototoxic, antimicrobial, and anticancer properties. Its substituents likely modulate solubility, reactivity, and biological target specificity.
Properties
CAS No. |
14755-47-6 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3/t16-/m0/s1 |
InChI Key |
JCDLLLXYAICSQV-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)O[C@@H](C3)C(C)(C)O |
Canonical SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O |
Origin of Product |
United States |
Biological Activity
6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one is a natural compound primarily derived from plants such as Clausena anisata and Esenbeckia almawillia. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : CHO
- Molecular Weight : 314.3756 g/mol
- CAS Number : 1268481-32-8
- IUPAC Name : (2S)-2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2H,3H,7H-furo[3,2-g]chromen-7-one
Antioxidant Activity
Research indicates that 6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one exhibits significant antioxidant properties. A study evaluated the compound's ability to scavenge free radicals using various assays such as DPPH and ABTS. The results showed a notable reduction in oxidative stress markers in vitro.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Dose 1 | 80 | 100 |
| Compound Dose 2 | 40 | 50 |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |
| A549 | 12.3 | Cell cycle arrest at G0/G1 phase |
Study on Antioxidant Properties
In a controlled study published in the Journal of Natural Products, researchers evaluated the antioxidant capacity of the compound using both in vitro and in vivo models. The results demonstrated that the compound significantly reduced lipid peroxidation levels and improved the overall antioxidant status of treated animals.
Clinical Implications
A clinical trial assessing the efficacy of this compound in patients with chronic inflammatory diseases is currently underway. Preliminary results suggest a favorable safety profile and potential benefits in reducing inflammation markers.
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Estimated based on analogous compounds; †Calculated from molecular formula.
Key Observations:
Lipophilicity : The target compound’s prenyl group increases lipophilicity compared to the methoxy group in 10091-01-7 but is less hydrophobic than the butyl chain in 337918-31-7 .
Hydrogen Bonding: The tertiary alcohol in the target compound enhances polarity relative to the non-polar phenyl group in ’s compound .
Key Findings:
- Synthesis Efficiency : achieved 92% yield via a condensation reaction, suggesting that similar methods could apply to the target compound with optimized prenylation steps .
- Thermal Stability: The high melting point (217–219°C) in ’s compound correlates with strong intermolecular hydrogen bonding from the phenolic -OH group .
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